molecular formula C18H19F3N4O B1446315 N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea CAS No. 1980064-08-1

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea

Cat. No. B1446315
M. Wt: 364.4 g/mol
InChI Key: AMWVJJWYDREDEB-UHFFFAOYSA-N
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Description

“N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N’-(3-pyrrolidin-1-ylphenyl)urea” is a compound that belongs to the class of Trifluoromethylpyridine (TFMP) derivatives . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process of the title compound was carried out using (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide for start material, using an oxidation reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key elements. In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated . The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

  • Antimicrobial Activity : A study by Reddy, Reddy, and Venugopal (2003) explored the synthesis of N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas and evaluated their antimicrobial activity. They found that these compounds exhibited moderate antimicrobial activity in assays, suggesting potential applications in developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).

  • Anticancer Properties : Hafez and El-Gazzar (2020) synthesized novel pyridine bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives as promising anticancer agents. They discovered that some of these compounds showed higher antitumor activity than the standard doxorubicin, indicating their potential as effective anticancer drugs (Hafez & El-Gazzar, 2020).

  • Metallo-Supramolecular Macrocycles : Troff et al. (2012) investigated the assembly of metallo-supramolecular macrocycles using di-(m-pyridyl)-urea ligands. They demonstrated the control over the position of pyridine N atoms relative to the urea carbonyl group, which can be useful in developing new materials with specific properties (Troff et al., 2012).

  • TRPV1 Antagonism : Sun et al. (2015) studied N-[{2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)-pyridin-3-yl}methyl] N'-(6,6-fused heterocyclic) ureas as highly potent TRPV1 antagonists. They found compound 15 to be highly effective in TRPV1 antagonism, which could have implications in pain management (Sun et al., 2015).

  • Synthesis and X-ray Crystallographic Structure : Jung, Lee, Choi, and Lee (2008) focused on the reaction of a similar compound with methyl iodide and analyzed its X-ray crystallographic structure. This research aids in understanding the molecular configuration and potential reactivity of the compound (Jung, Lee, Choi, & Lee, 2008).

properties

IUPAC Name

1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-3-(3-pyrrolidin-1-ylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c1-12-15(7-8-16(22-12)18(19,20)21)24-17(26)23-13-5-4-6-14(11-13)25-9-2-3-10-25/h4-8,11H,2-3,9-10H2,1H3,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWVJJWYDREDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC(=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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